4-(Tert-butylamino)-3-nitrobenzoic acid

Catalog No.
S730435
CAS No.
691363-50-5
M.F
C11H14N2O4
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butylamino)-3-nitrobenzoic acid

CAS Number

691363-50-5

Product Name

4-(Tert-butylamino)-3-nitrobenzoic acid

IUPAC Name

4-(tert-butylamino)-3-nitrobenzoic acid

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15)

InChI Key

ROOAGYYJHLOOBN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

4-(Tert-butylamino)-3-nitrobenzoic acid (CAS 691363-50-5) is a highly specialized, sterically hindered building block primarily utilized in the synthesis of N1-tert-butyl substituted benzimidazoles and related pharmacologically active heterocycles [1]. Unlike simpler amino-nitrobenzoic acids, this compound features a bulky tert-butyl group that significantly alters both its physicochemical properties and the pharmacological profile of its downstream derivatives. Procurement of this specific intermediate is driven by its ability to impart enhanced metabolic stability, precise steric control for target binding (such as in EGFR or neuraminidase inhibitors), and improved processability during industrial scale-up [2]. It serves as a critical starting material where the final active pharmaceutical ingredient (API) requires a robust, lipophilic N-alkyl substituent to achieve optimal efficacy and pharmacokinetic performance.

Research Fit

Med Chem Building Block Versatile nitro-aromatic scaffold for diverse heterocyclic synthesis
GPCR Signaling Probe Reported selective GPR109b (HCA3) agonist pharmacophore context
Crystal Engineering Precursor Robust R₂²(8) H-bond motif for co-crystal design and solid-state studies

Substituting 4-(tert-butylamino)-3-nitrobenzoic acid with simpler analogs, such as 4-amino-3-nitrobenzoic acid or 4-(methylamino)-3-nitrobenzoic acid, fundamentally compromises both the manufacturing process and the final API's performance [1]. From a pharmacological perspective, the lack of the bulky tert-butyl group leads to suboptimal filling of hydrophobic binding pockets in target enzymes, drastically reducing inhibitory potency. Furthermore, less hindered alkyl groups (like methyl or isopropyl) possess alpha-protons that are highly susceptible to oxidative N-dealkylation by cytochrome P450 enzymes, leading to poor in vivo metabolic stability [2]. From a process standpoint, simpler amines often exhibit lower regioselectivity during the reductive cyclization to form the benzimidazole core, resulting in complex mixtures of regioisomers that require costly and time-consuming chromatographic purification.

Substitution Risk

4-(tert-Butylamino)
vs
4-(n-Butylamino) analog
Conformational polymorphism may alter crystallization and target fit
Robust R₂²(8) Dimer Motif
vs
4-Amino analog (sheet architecture)
Altered H-bond network impacts solid-state stability and solubility
Tert-butyl steric demand
vs
Smaller N-alkyl chains
4-Substituent size drives GPCR potency/selectivity profile

Metabolic Stability Enhancement via Alpha-Proton Elimination

The incorporation of the tert-butylamino group provides a distinct pharmacokinetic advantage over methylamino or isopropylamino analogs by eliminating alpha-protons, which are the primary sites for oxidative N-dealkylation by liver enzymes [1]. Downstream APIs synthesized from 4-(tert-butylamino)-3-nitrobenzoic acid exhibit significantly extended in vivo half-lives compared to those derived from 4-(methylamino)-3-nitrobenzoic acid, where rapid metabolic clearance often limits therapeutic viability [2].

Evidence DimensionSusceptibility to oxidative N-dealkylation
Target Compound DataTert-butylamino derivatives (no alpha-protons, highly stable)
Comparator Or BaselineMethylamino/isopropylamino derivatives (presence of alpha-protons, rapid clearance)
Quantified DifferenceNear-complete resistance to oxidative N-dealkylation at the amine site
ConditionsIn vivo pharmacokinetic profiling / Cytochrome P450 metabolism assays

Buyers developing APIs must procure the tert-butyl variant to ensure the final drug candidate resists rapid metabolic degradation, a common failure point for simpler N-alkyl analogs.

Solid-State Conformation
Cross-study comparable
0.919 Å deviation, 62.9° torsion
Supports predictable crystallization behavior
n-Bu analog exhibits conformational polymorphism

Target Binding Affinity in Kinase and Neuraminidase Inhibitors

The extreme steric bulk of the tert-butyl group is crucial for maximizing binding affinity in specific enzyme targets, such as EGFR and neuraminidases [1]. When comparing benzimidazole derivatives synthesized from 4-(tert-butylamino)-3-nitrobenzoic acid against those from unsubstituted 4-amino-3-nitrobenzoic acid, the tert-butyl variants consistently demonstrate superior IC50 values. This is due to the tert-butyl group's ability to optimally fill deep hydrophobic pockets (often achieving ideal van der Waals contacts at ~3.1 Å distances), which smaller methyl or unsubstituted amines fail to engage effectively [2].

Evidence DimensionHydrophobic pocket filling and enzyme inhibition (IC50)
Target Compound DataN1-tert-butyl benzimidazole derivatives (optimal van der Waals contacts at ~3.1 Å)
Comparator Or BaselineN1-methyl or unsubstituted benzimidazole derivatives (poor pocket engagement)
Quantified DifferenceSignificantly lower IC50 values driven by enhanced hydrophobic pocket filling
ConditionsIn vitro enzyme inhibition assays (e.g., EGFR, neuraminidase)

Procurement of this specific intermediate is essential when the downstream application demands high-potency target inhibition driven by precise steric complementarity.

Dimer Motif Strength
Cross-study comparable
O···O=C contact 2.655 Å
Supports higher lattice energy; impacts solubility
4-Amino analog lacks equivalent contact

Intermediate Crystallinity and Purification Efficiency

The tert-butyl group significantly enhances the crystallinity of the intermediate compared to the highly polar unsubstituted 4-amino-3-nitrobenzoic acid. Crystallographic studies reveal that 4-(tert-butylamino)-3-nitrobenzoic acid forms highly ordered, hydrogen-bonded dimers (graph-set motif R22(8)) that propagate efficiently in the solid state [1]. This structural feature allows for straightforward isolation and purification via crystallization, bypassing the need for complex, solvent-intensive chromatographic steps often required for less lipophilic analogs.

Evidence DimensionSolid-state ordering and purification methodology
Target Compound Data4-(tert-butylamino)-3-nitrobenzoic acid (forms robust R22(8) hydrogen-bonded dimers)
Comparator Or Baseline4-amino-3-nitrobenzoic acid (highly polar, challenging isolation)
Quantified DifferenceEnhanced solid-state ordering leading to streamlined crystallization-based purification
ConditionsIndustrial scale-up and intermediate isolation workflows

Industrial buyers prioritize highly crystalline intermediates to streamline purification processes, reduce solvent waste, and maximize reproducible yields during API manufacturing.

Receptor Potency Profile
Class-level
n-Propyl analog EC₅₀ 30 nM
Selective GPCR pharmacophore research context
Data to verify; tert-butyl specific EC₅₀ not retrieved

Regioselectivity in Benzimidazole Cyclization

During the reductive cyclization of the nitroamine to form the benzimidazole core, the steric bulk of the tert-butyl group enforces strict regiocontrol [1]. Compared to less hindered amines like isopropyl or methyl, the tert-butyl substituent heavily biases the reaction pathway, minimizing the formation of undesired regioisomers or over-reduced byproducts. This regioselectivity directly translates to higher isolated yields of the target N1-substituted benzimidazole and reduces the burden of downstream purification.

Evidence DimensionRegiomeric purity and isolated yield
Target Compound DataTert-butylamino precursor (high regiocontrol)
Comparator Or BaselineMethylamino or isopropylamino precursors (prone to mixed regioisomers)
Quantified DifferenceHigher regioselectivity and isolated yield of the desired N1-substituted heterocycle
ConditionsReductive cyclization conditions for benzimidazole synthesis

High regioselectivity directly lowers raw material waste and increases throughput, making this compound the preferred choice for cost-effective API manufacturing.

Commercial Purity
Supplier data
Typically ≥98% purity
Reduces downstream batch-to-batch variability
Vs. custom synthesis uncertainty

Synthesis of Metabolically Stable Kinase Inhibitors

4-(Tert-butylamino)-3-nitrobenzoic acid is the preferred precursor for developing EGFR and other kinase inhibitors where the N1-tert-butyl benzimidazole core is required to prevent rapid oxidative N-dealkylation, ensuring prolonged in vivo efficacy [1].

Development of High-Affinity Neuraminidase Inhibitors

In antiviral drug discovery, this compound is utilized to synthesize benzimidazole-based neuraminidase inhibitors. The bulky tert-butyl group is critical for achieving optimal van der Waals contacts within the enzyme's hydrophobic pockets, maximizing inhibitory potency [2].

Industrial Scale-Up of N-Alkyl Benzimidazole APIs

For large-scale manufacturing, the excellent crystallinity of 4-(tert-butylamino)-3-nitrobenzoic acid—driven by its robust hydrogen-bonded dimer formation—streamlines intermediate purification, reducing reliance on chromatography and improving overall process yield [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective GPR109b Agonist Tool Compound
Subtype selectivity & metabolic stability profile
Target engagement, functional cAMP assay context
Supramolecular Co-crystal Engineering
Directional R₂²(8) H-bonding module
Lattice energy, 2.655 Å O···O contact
Heterocyclic Synthesis (Benzimidazoles, etc.)
Nitro reduction and regioselective substitution
Reaction yield, product distribution
High-Throughput Experimentation (HTE) Libraries
Solid-state stability and high purity (>95%)
Long-term storage stability, chemical robustness

XLogP3

2.9

Explore Compound Types